INCB16562 Demonstrates Low-Nanomolar Potency Against JAK1 and JAK2 with Significant Selectivity Over JAK3
INCB16562 is a low-nanomolar inhibitor of JAK enzymes with IC50 values of 2.2 nM for JAK1 and 0.25 nM for JAK2 [1]. Its potency against JAK3 is approximately 40-fold lower (IC50 = 10.1 nM), and at physiological ATP concentrations (1 mM), the selectivity for JAK1/2 over JAK3 is even more pronounced, with a JAK3 IC50 of 1663 nM compared to 9.1 nM for JAK1 and 2.1 nM for JAK2 [1]. This profile indicates a significantly reduced likelihood of JAK3-mediated immunosuppression compared to a less selective pan-JAK inhibitor [1].
| Evidence Dimension | JAK Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | JAK1: 2.2 nM; JAK2: 0.25 nM; JAK3: 10.1 nM; TYK2: 2.7 nM |
| Comparator Or Baseline | Intra-class selectivity (JAK1/2 vs. JAK3) |
| Quantified Difference | Approximately 40-fold selectivity for JAK2 over JAK3 at Km for ATP; >790-fold selectivity for JAK2 over JAK3 at 1 mM ATP. |
| Conditions | In vitro enzyme assays using recombinant human JAK catalytic domains at ATP concentration equivalent to Km for each enzyme, and at 1 mM ATP. |
Why This Matters
This selectivity profile is crucial for applications where minimizing immunosuppression is a priority, as JAK3 is essential for immune cell development and function.
- [1] Li J, et al. INCB16562, a JAK1/2 selective inhibitor, is efficacious against multiple myeloma cells and reverses the protective effects of cytokine and stromal cell support. Neoplasia. 2010 Jan;12(1):28-38. View Source
